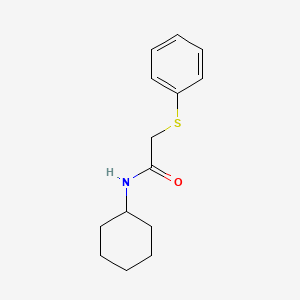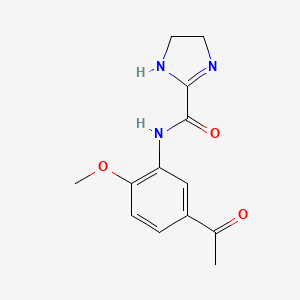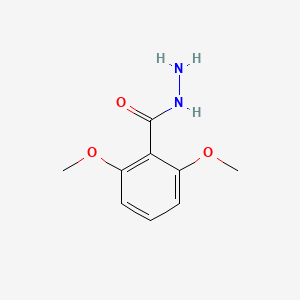![molecular formula C23H19N3O5S B2627996 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683791-66-4](/img/structure/B2627996.png)
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMSB and is a sulfonamide derivative that has shown promising results in various studies.
Scientific Research Applications
Enzyme Inhibition and Biological Activities
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide and its derivatives have been studied for their enzyme inhibition properties, particularly as inhibitors of carbonic anhydrase (CA) isoforms. These compounds exhibited nanomolar inhibitory concentrations against various CA isoforms, suggesting their potential use in medical and pharmaceutical applications, especially concerning conditions related to enzyme dysregulation (Supuran et al., 2013). Moreover, the benzamide-4-sulfonamides class has been identified as a promising group of highly effective CA inhibitors, showing potential for therapeutic use (Abdoli et al., 2018).
Antimicrobial Properties
Several derivatives of the compound have shown promising antibacterial and antifungal activities. These include novel 1,2,4-triazole derivatives synthesized from benzoyl glycine or substituted benzoylglycine, exhibiting significant antimicrobial properties (Mange et al., 2013). Additionally, novel acridine-acetazolamide conjugates derived from the compound were studied for their inhibition effects on human carbonic anhydrase isoforms, showing potential for antimicrobial applications (Ulus et al., 2016).
Anticancer Activity
Derivatives of this compound have shown anticancer activities in various studies. For instance, pro-apoptotic indapamide derivatives were synthesized and demonstrated significant anticancer activity, particularly against melanoma cell lines, making them a potential candidate for cancer treatment (Yılmaz et al., 2015).
Material Science Applications
Beyond biomedical applications, some derivatives of the compound have been used in material science. For instance, optically active polyamides with 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups were synthesized, indicating the utility of these compounds in creating new materials with specific optical properties (Faghihi et al., 2010).
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-26(14-15-5-3-2-4-6-15)32(30,31)18-10-7-16(8-11-18)21(27)24-17-9-12-19-20(13-17)23(29)25-22(19)28/h2-13H,14H2,1H3,(H,24,27)(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPMDUTFTZCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627915.png)



![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2627922.png)

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)




![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)
